molecular formula C8H10N4O2S B14627093 Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester CAS No. 54350-26-4

Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester

Cat. No.: B14627093
CAS No.: 54350-26-4
M. Wt: 226.26 g/mol
InChI Key: DJECLDLDVXHLCF-UHFFFAOYSA-N
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Description

Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C9H11N3O2S. This compound is known for its unique structure, which includes a pyrimidinylamino group and a thioxomethyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-aminopyrimidine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and ethanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(2-pyridinylamino)thioxomethyl]-, ethyl ester
  • Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, methyl ester
  • Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, propyl ester

Uniqueness

Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(pyrimidin-2-ylcarbamothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-14-8(13)12-7(15)11-6-9-4-3-5-10-6/h3-5H,2H2,1H3,(H2,9,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECLDLDVXHLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398629
Record name Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54350-26-4
Record name Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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